Methocarbamol-O-sulfate-d5SodiumSalt

Bioanalysis LC-MS/MS Stable Isotope Labeling

Methocarbamol-O-sulfate-d5 Sodium Salt is a stable isotope-labeled (d5) internal standard that co-elutes with the target analyte, normalizing for matrix effects, ion suppression, and extraction variability. Essential for FDA/EMA-compliant LC-MS/MS bioanalysis of the Methocarbamol sulfate metabolite in plasma/urine, and for WADA doping control. Available as a sodium salt for enhanced solubility. For R&D use only; not for diagnostic or therapeutic applications.

Molecular Formula C11H14NNaO8S
Molecular Weight 343.29 g/mol
Cat. No. B12293408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethocarbamol-O-sulfate-d5SodiumSalt
Molecular FormulaC11H14NNaO8S
Molecular Weight343.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1
InChIKeyFYHFYAQEVOZTLQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methocarbamol-O-sulfate-d5 Sodium Salt: Deuterated Metabolite Reference Standard for LC-MS Quantification


Methocarbamol-O-sulfate-d5 Sodium Salt is a stable isotope-labeled analytical reference standard derived from Methocarbamol, a centrally acting skeletal muscle relaxant [1]. The compound is a deuterated (d5) sulfate conjugate metabolite of Methocarbamol, provided as a sodium salt to enhance solubility and stability for analytical workflows. Its primary utility lies in serving as an internal standard (IS) for the accurate quantification of the endogenous Methocarbamol-O-sulfate metabolite in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Why Generic Substitution of Methocarbamol-O-sulfate-d5 Sodium Salt Fails in Quantitative Bioanalysis


The use of non-deuterated Methocarbamol-O-sulfate or other structurally similar analogs as internal standards in LC-MS/MS assays introduces significant analytical error due to matrix effects, ion suppression/enhancement, and differential extraction recovery that cannot be compensated for by a non-isotopic surrogate [1]. In contrast, Methocarbamol-O-sulfate-d5 Sodium Salt, as a stable isotope-labeled (SIL) internal standard, co-elutes with the target analyte and exhibits near-identical physicochemical behavior, thereby normalizing for variability in sample preparation and instrument response. This is critical for meeting regulatory bioanalytical method validation guidelines from agencies such as the FDA and EMA, which mandate the use of a suitable IS to ensure accuracy and precision .

Quantitative Differentiation of Methocarbamol-O-sulfate-d5 Sodium Salt from Analogs


Mass Shift of +5.03 Da Ensures Baseline Resolution from Non-Deuterated Analyte in LC-MS

The incorporation of five deuterium atoms (d5) in Methocarbamol-O-sulfate-d5 Sodium Salt results in a molecular weight of 348.32 g/mol, which is +5.03 Da greater than the non-deuterated Methocarbamol-O-sulfate Sodium Salt (MW 343.29 g/mol) [1]. This mass difference provides a distinct MS/MS transition (e.g., m/z 348 → X for the IS vs. m/z 343 → Y for the analyte), enabling selective detection without isotopic cross-talk or interference from the endogenous metabolite [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Five Deuterium Atoms Provide Superior Analytical Specificity Over Lower-Labeled d3 Analogs

Methocarbamol-O-sulfate-d5 Sodium Salt is labeled with five deuterium atoms (d5), whereas alternative deuterated methocarbamol standards such as Methocarbamol-d3 possess only three deuterium labels . The d5 labeling provides a larger mass shift, which is critical for analytes with complex isotopic distributions or when analyzing metabolites that may share similar fragmentation patterns. The d5 IS ensures a lower limit of quantitation (LLOQ) by reducing potential MS/MS crosstalk from the unlabeled analyte's isotopic peaks [1].

Isotope Dilution Method Validation Pharmacokinetics

Targeted Quantification of Phase II Sulfate Conjugate vs. Parent Drug or Glucuronide Metabolite

Methocarbamol-O-sulfate-d5 Sodium Salt is specifically designed as an internal standard for the quantification of the sulfate conjugate metabolite of Methocarbamol [1]. In contrast, Methocarbamol-d5 is intended for quantification of the parent drug , and other deuterated analogs target different metabolic pathways (e.g., glucuronidation). Methocarbamol undergoes extensive Phase II metabolism, with both glucuronide and sulfate conjugates being major urinary metabolites [2]. Using the incorrect IS (e.g., parent drug-d5 for a metabolite) leads to differential extraction recovery and ion suppression, invalidating the assay.

Drug Metabolism ADME Conjugation Pathways

Sodium Salt Form Enhances Aqueous Solubility and Long-Term Stability for Routine Use

Methocarbamol-O-sulfate-d5 is supplied as the sodium salt, which significantly improves its solubility in aqueous mobile phases and biological sample diluents compared to the free acid form . The sodium salt form of the non-deuterated compound has a molecular formula of C11H14NNaO8S, indicating the presence of the sodium counterion . This formulation reduces the need for organic co-solvents in standard stock solutions, minimizing variability during serial dilution and enhancing long-term stability under recommended storage conditions (2-8°C) [1].

Sample Preparation Standard Stability Analytical Chemistry

Optimal Research and Industrial Applications for Methocarbamol-O-sulfate-d5 Sodium Salt


Regulatory-Compliant Bioanalytical Method Validation for Methocarbamol Metabolite Quantification

Methocarbamol-O-sulfate-d5 Sodium Salt is the definitive internal standard for developing and validating LC-MS/MS methods intended for quantifying the sulfate metabolite of Methocarbamol in human plasma or urine. Its use is essential to meet FDA and EMA bioanalytical method validation guidelines, which require demonstration of accuracy (within ±15% of nominal) and precision (%CV ≤15%) across the calibration range. The d5 IS compensates for matrix effects and extraction variability, ensuring the method is robust enough for pharmacokinetic studies and therapeutic drug monitoring [1].

In-Depth ADME and Drug-Drug Interaction (DDI) Studies

In preclinical and clinical ADME studies, the precise quantification of Phase II sulfate conjugates is critical for understanding the complete metabolic fate of Methocarbamol. This deuterated IS enables researchers to accurately measure the formation and elimination kinetics of the sulfate metabolite, providing key data on potential DDI liabilities associated with sulfotransferase (SULT) enzymes. This is particularly relevant given that sulfate conjugation is a major clearance pathway for Methocarbamol, as confirmed by multiple metabolic studies [2].

Forensic and Anti-Doping Urinalysis in Equine and Human Sports

Methocarbamol is a regulated substance in equine and human sports due to its muscle relaxant properties. Detection and quantification of its metabolites, including the sulfate conjugate, are required for doping control. The use of Methocarbamol-O-sulfate-d5 Sodium Salt as an internal standard ensures the high specificity and sensitivity needed for confirmatory analysis at low ng/mL concentrations in urine, fulfilling World Anti-Doping Agency (WADA) and racing commission technical document requirements [3].

Quality Control of Methocarbamol API and Finished Dosage Forms

Pharmaceutical manufacturers and QC laboratories utilize this compound as a reference standard for impurity profiling and stability studies. Quantifying the sulfate metabolite as a potential degradation product or impurity in Methocarbamol formulations ensures product consistency and safety. The deuterated standard provides unmatched accuracy in quantifying trace levels of the sulfate conjugate, which is crucial for complying with ICH guidelines for pharmaceutical impurities [4].

Technical Documentation Hub

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